Mirfentanil

Übersicht

Beschreibung

Mirfentanil ist ein synthetisches Opioid-Analgetikum, das zur Fentanyl-Familie gehört. Es ist bekannt für seine starke Selektivität für den μ-Opioid-Rezeptor, was es zu einem potenten Analgetikum macht. This compound wurde für sein einzigartiges pharmakologisches Profil untersucht, das sowohl Opioid- als auch Nicht-Opioid-Effekte umfasst .

Vorbereitungsmethoden

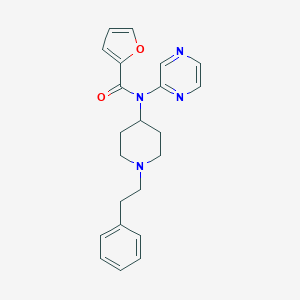

Mirfentanil wird durch Acylierung des Produkts der Reaktion zwischen 2-Chlorpyrazin und 1-(2-Phenylethyl)-4-Piperidinonoxim mit 2-Furoylchlorid synthetisiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können die Skalierung dieses Synthesewegs mit Optimierungen für Ausbeute und Reinheit beinhalten.

Analyse Chemischer Reaktionen

Mirfentanil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile die Abgangsgruppen im Molekül ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die Reaktionen bis zum Abschluss zu fördern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Referenzverbindung bei der Untersuchung der Bindung und Aktivität von Opioidrezeptoren verwendet.

Biologie: Die Forschung an this compound umfasst seine Auswirkungen auf neuronale Membranen und seine Bindungsaffinität zu Opioidrezeptoren.

Industrie: Die Verbindung wird bei der Entwicklung neuer Analgetika und bei der Untersuchung der Pharmakologie von Opioidrezeptoren verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine hohe Selektivität für den μ-Opioid-Rezeptor. Bei niedrigeren Dosen antagonisiert es die analgetische Wirkung von Alfentanil und substituiert Naloxon bei mit Morphin behandelten Probanden. Bei höheren Dosen zeigt es eine analgetische Aktivität, die nicht vollständig durch Opioid-Antagonisten aufgehoben wird, was auf sowohl Opioid- als auch Nicht-Opioid-Wirkmechanismen hindeutet . Die beteiligten molekularen Ziele und Pfade umfassen den μ-Opioid-Rezeptor und möglicherweise andere Nicht-Opioid-Pfade, die zu seiner analgetischen Wirkung beitragen.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Mirfentanil serves as a reference compound in the study of opioid receptor binding and activity. It is particularly noted for its high selectivity for the μ-opioid receptor, which is crucial for understanding opioid pharmacology.

Key Findings:

- Binding Affinity: this compound demonstrates a binding affinity of 7.99 nM for μ receptors, significantly higher than its affinity for κ (1428 nM) and δ (480 nM) receptors .

- Mechanism of Action: The compound exhibits both opioid and non-opioid effects, making it a valuable subject for research into new analgesic mechanisms.

Biological Research

In biological contexts, this compound has been studied for its effects on neuronal membranes and its potential role in pain management.

Research Highlights:

- Neuronal Effects: Studies indicate that this compound affects neuronal signaling pathways, contributing to its analgesic properties .

- Withdrawal Reversal: In animal models, this compound has been shown to reverse withdrawal symptoms in morphine-abstinent subjects, highlighting its potential therapeutic use in opioid dependence .

Medical Applications

This compound is primarily investigated for its potential as an analgesic in clinical settings. Its unique profile allows it to be effective at lower doses with fewer side effects compared to traditional opioids.

Clinical Insights:

- Analgesic Efficacy: In clinical trials, this compound has demonstrated analgesic effects that are not fully reversed by opioid antagonists, suggesting a dual mechanism of action .

- Safety Profile: A Phase 1 study indicated that while this compound can cause serious side effects at high plasma concentrations (>2000 ng/mL), it also shows a high clearance rate (5.8-7.2 L/min) and large volume of distribution (247-348 L) .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new analgesics and in studies related to opioid receptor pharmacology.

Industrial Use Cases:

- Drug Development: this compound's unique properties make it a candidate for developing safer opioids with fewer side effects and lower addiction potential.

- Research Standard: It is often used as a standard reference in pharmacological studies involving fentanyl derivatives .

Data Summary Table

Case Studies

- Pharmacological Profile Study : In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to maintain self-administration rates similar to alfentanil but with distinct respiratory effects. This highlights its potential as a safer alternative in pain management protocols .

- Phase 1 Clinical Trial : A clinical trial assessed the pharmacokinetics and safety of this compound in healthy volunteers. Results indicated significant safety margins at therapeutic doses, paving the way for further research into its clinical applications .

Wirkmechanismus

Mirfentanil exerts its effects primarily through its high selectivity for the μ opioid receptor. At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated subjects. At higher doses, it exhibits analgesic activity that is not fully reversed by opioid antagonists, suggesting both opioid and non-opioid mechanisms of action . The molecular targets and pathways involved include the μ opioid receptor and potentially other non-opioid pathways that contribute to its analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Mirfentanil wird mit anderen Fentanyl-Derivaten verglichen, wie z. B.:

- 3-Methylbutyrfentanyl

- 3-Methylfentanyl

- 4-Fluorofentanyl

- α-Methylfentanyl

- Acetylfentanyl

- Butyrfentanyl

- Furanylfentanyl

Die Einzigartigkeit von this compound liegt in seinem dualen Wirkmechanismus, der sowohl Opioid- als auch Nicht-Opioid-Pfade umfasst, was es von anderen Fentanyl-Derivaten unterscheidet, die hauptsächlich über Opioidrezeptoren wirken .

Biologische Aktivität

Mirfentanil, a derivative of fentanyl, has garnered attention due to its unique pharmacological profile and potential applications in pain management. This article explores the biological activity of this compound, focusing on its receptor binding affinities, analgesic effects, and comparative studies with other opioids.

This compound is chemically characterized as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide. Its mechanism of action primarily involves interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that this compound exhibits a high binding affinity for MOR, with an IC50 value of approximately 7.99 nM, while showing significantly lower affinities for δ (480 nM) and κ (1428 nM) receptors . This selectivity indicates that this compound predominantly exerts its analgesic effects through the μ-opioid pathway.

Analgesic Effects and Respiratory Depression

This compound has been demonstrated to produce analgesic effects comparable to those of traditional opioids. In animal models, it has been shown to antagonize morphine-induced suppression of splenic activity, suggesting a potential role in modulating immune responses alongside pain relief . Furthermore, this compound displays modest respiratory depressant effects; however, these are not exacerbated by co-administration with quadazocine, indicating a potentially safer profile in terms of respiratory side effects compared to other opioids .

Table 1: Comparative Binding Affinities of this compound

| Opioid Receptor | Binding Affinity (nM) |

|---|---|

| μ-opioid | 7.99 |

| δ-opioid | 480 |

| κ-opioid | 1428 |

Tolerance and Cross-Tolerance Studies

Research into the development of tolerance to this compound's effects indicates a unique pharmacological profile. Daily administration of this compound has been shown to induce tolerance to its rate-decreasing effects without developing tolerance to its non-opioid actions . This suggests that this compound may have applications in chronic pain management where tolerance is a concern.

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound. For instance, in morphine-abstinent monkeys, this compound completely substituted for naltrexone, reversing withdrawal symptoms effectively . Additionally, it has been noted that lower doses can antagonize the analgesic effects of other opioids like alfentanil while still providing pain relief when administered alone.

Table 2: Summary of Case Studies Involving this compound

Eigenschaften

IUPAC Name |

N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZZDOLVVLWFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151799 | |

| Record name | Mirfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117523-47-4 | |

| Record name | Mirfentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117523-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirfentanil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117523474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirfentanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2U943H24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.